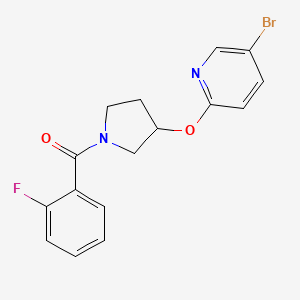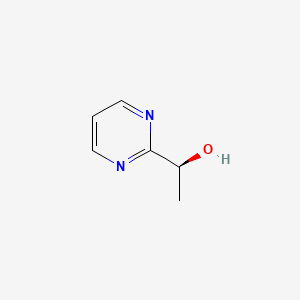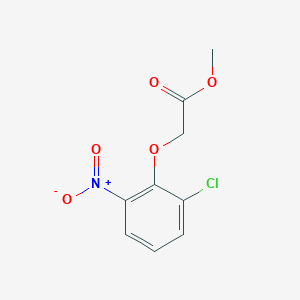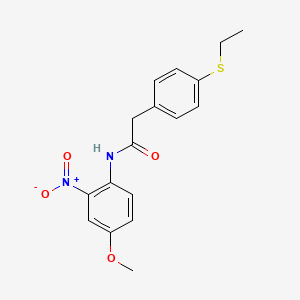![molecular formula C10H16Cl2N2O B2864061 [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1402232-65-8](/img/structure/B2864061.png)
[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the IUPAC name (6-methoxypyridin-2-yl)methanamine dihydrochloride . The compound is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .Molecular Structure Analysis
The InChI code for “[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3;2*1H . The molecular weight of the related compound, [1- (6-methoxypyridin-2-yl)cyclopropyl]methanamine, is 178.23 . Physical And Chemical Properties Analysis
“[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” has a molecular weight of 178.23 . The compound is stored at a temperature of 4 degrees Celsius . The related compound, cyclopropyl (6-methoxypyridin-2-yl)methanamine, is in liquid form .Applications De Recherche Scientifique
Life Sciences: Drug Discovery and Pharmacological Studies
This compound has potential applications in the field of life sciences, particularly in drug discovery. It can be used as a building block in the synthesis of various pharmacologically active molecules. Its structure could be pivotal in the development of new therapeutic agents, especially due to the presence of the cyclopropyl group, which is known for its ability to improve pharmacokinetic properties .
Material Science: Organic Synthesis of Functional Materials
In material science, this compound can contribute to the synthesis of new organic materials. Its methoxypyridine moiety can interact with various substrates, leading to materials with potential applications in organic electronics or as part of novel catalyst systems .
Chemical Synthesis: Intermediate for Complex Molecules
As an intermediate in chemical synthesis, “[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” can be utilized to construct complex molecules. Its reactivity can be harnessed to form bonds with other organic fragments, aiding in the creation of diverse chemical entities for further research and development .
Chromatography: Analytical Standard
This compound can serve as an analytical standard in chromatographic methods. Due to its unique structure, it can be used to calibrate instruments or as a reference compound in the qualitative and quantitative analysis of similar substances .
Analytical Research: Method Development
In analytical research, the compound can be used for method development, particularly in the validation of analytical techniques. Its stability and distinct chemical properties make it suitable for testing the efficacy of various analytical procedures .
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The compound’s structure suggests it could be valuable in ADME studies to understand its behavior within biological systems. This includes investigating its absorption rate, distribution within the body, metabolic pathways, and excretion processes, which are crucial for drug development .
Safety and Hazards
Propriétés
IUPAC Name |
[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10;;/h2-4H,5-7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXJHQCQYDQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2863981.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2863983.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)
![2-Amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2863987.png)






![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)
![5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2864001.png)